5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-phenylpyrimidine-4-carboxamide
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Overview
Description
5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with various functional groups, including a chlorophenyl group, a furan ring, and an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl, furan, and ethanesulfonyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of nitro groups results in amines .
Scientific Research Applications
5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor sites, leading to therapeutic effects. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(METHANESULFONYL)-N-PHENYLPYRIMIDINE-5-CARBOXAMIDE
- 5-{[(4-BROMOPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays.
Properties
Molecular Formula |
C25H23ClN4O4S |
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Molecular Weight |
511.0 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-phenylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H23ClN4O4S/c1-2-35(32,33)25-27-15-22(23(29-25)24(31)28-20-7-4-3-5-8-20)30(17-21-9-6-14-34-21)16-18-10-12-19(26)13-11-18/h3-15H,2,16-17H2,1H3,(H,28,31) |
InChI Key |
KRTWUCIDBVQKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4 |
Origin of Product |
United States |
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